2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide
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Overview
Description
2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The starting materials might include indazole derivatives, which undergo alkylation, methoxylation, and carboxamidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other indazole derivatives with different substituents. Examples could be:
- 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-3-carboxamide
- 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-4-carboxamide
Uniqueness
The uniqueness of 2-Ethyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide lies in its specific substituents and their positions on the indazole ring, which can significantly influence its biological activity and chemical properties.
Properties
CAS No. |
919108-67-1 |
---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-ethyl-3-methoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-24-21(26-2)18-13-12-17(15-19(18)23-24)20(25)22-14-8-7-11-16-9-5-4-6-10-16/h4-6,9-10,12-13,15H,3,7-8,11,14H2,1-2H3,(H,22,25) |
InChI Key |
UZMBBPGJBAWJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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